

An In-Depth Technical Guide to Butan-1-amine (Butanimine)

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Compound of Interest

Compound Name: Butanimine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butan-1-amine, a primary aliphatic amine with significant applications in the pharmaceutical and chemical industries. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and analytical methods. While butan-1-amine is not known to directly participate in specific signaling pathways, its role as a key building block in the synthesis of pharmaceuticals is explored, with a focus on the production of the antidiabetic drug tolbutamide. This guide is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound.

Chemical Identification

Butan-1-amine, also known as n-butylamine, is the focus of this guide. The IUPAC name is Butan-1-amine, and its corresponding CAS number is 109-73-9.

Physicochemical Properties

A summary of the key physicochemical properties of butan-1-amine is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

Property	Value	Reference(s)
IUPAC Name	Butan-1-amine	
CAS Number	109-73-9	
Molecular Formula	C ₄ H ₁₁ N	
Molecular Weight	73.14 g/mol	
Appearance	Colorless liquid with a fishy, ammonia-like odor. May turn yellow upon storage in air.	[1]
Melting Point	-49 °C	[1]
Boiling Point	78 °C	[2]
Density	0.741 g/mL at 25 °C	[1]
Solubility in Water	Miscible	[1]
pKa (of conjugate acid)	10.59	[1]
Vapor Pressure	68 mm Hg at 20 °C	[1]
Flash Point	-7 °C	[1]
Refractive Index (n ²⁰ /D)	1.401	[2]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of butan-1-amine.

Spectroscopy	Key Features	Reference(s)
^1H NMR	Signals for protons on carbons adjacent to the nitrogen are typically found in the 2.3-3.0 ppm range. The NH_2 protons appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.	[3][4]
^{13}C NMR	The carbon atom bonded to the nitrogen atom typically appears in the 10-65 ppm region.	[5][6]
Infrared (IR)	Primary amines show two N-H stretching bands in the 3400-3250 cm^{-1} region. An N-H bending vibration is observed around 1650-1580 cm^{-1} . The C-N stretching for aliphatic amines is in the 1250–1020 cm^{-1} range.	[7][8]
Mass Spectrometry (MS)	The molecular ion peak is observed at an odd m/z value (73) due to the presence of a single nitrogen atom. A characteristic fragmentation is the α -cleavage, resulting in a prominent peak at m/z 30, corresponding to the $[\text{CH}_2\text{NH}_2]^+$ ion.	[9][10][11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of butan-1-amine.

Synthesis of Butan-1-amine from Butan-1-ol and Ammonia

This protocol is based on the industrial method of reductive amination of an alcohol.

Materials and Equipment:

- Butan-1-ol
- Anhydrous ammonia
- Hydrogen gas
- Raney nickel catalyst
- High-pressure autoclave reactor with temperature and pressure controls
- Distillation apparatus
- Drying agent (e.g., anhydrous potassium carbonate)

Procedure:

- **Catalyst Preparation:** Activate the Raney nickel catalyst according to standard procedures.
- **Reaction Setup:** In a high-pressure autoclave reactor, add butan-1-ol and the activated Raney nickel catalyst.
- **Reaction Conditions:** Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Introduce anhydrous ammonia into the reactor. Heat the mixture to a temperature of 150-200 °C and pressurize with hydrogen gas to 150-200 atm.
- **Reaction Monitoring:** Maintain the reaction at the set temperature and pressure with constant stirring. The reaction progress can be monitored by taking aliquots (with appropriate safety precautions) and analyzing them by gas chromatography.
- **Work-up:** Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen gas in a well-ventilated fume hood.

- **Catalyst Removal:** Filter the reaction mixture to remove the Raney nickel catalyst.
- **Product Isolation:** The crude product will be a mixture of butan-1-amine, unreacted butan-1-ol, and water.

Purification of Butan-1-amine by Fractional Distillation

This protocol is suitable for purifying the crude butan-1-amine obtained from the synthesis.

Materials and Equipment:

- Crude butan-1-amine
- Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)
- Heating mantle with a stirrer
- Thermometer
- Condenser
- Receiving flasks
- Anhydrous potassium carbonate

Procedure:

- **Drying:** Add anhydrous potassium carbonate to the crude butan-1-amine and let it stand for several hours to remove water.
- **Distillation Setup:** Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
- **Distillation:** Gently heat the flask containing the dried crude butan-1-amine. Collect the fractions based on their boiling points. The fraction boiling at approximately 78 °C is butan-1-amine.^[2] Discard the initial lower-boiling fractions and the higher-boiling residue.

- Storage: Store the purified butan-1-amine in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Analysis of Butan-1-amine by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the quantitative analysis of butan-1-amine.

Materials and Equipment:

- Gas chromatograph equipped with a Flame Ionization Detector (FID)
- Capillary column suitable for amine analysis (e.g., a base-deactivated polyethylene glycol or a specialized amine column)
- Helium or nitrogen as the carrier gas
- Hydrogen and air for the FID
- Butan-1-amine standard of known purity
- Solvent for sample preparation (e.g., methanol or ethanol)
- Volumetric flasks and syringes

Procedure:

- Standard Preparation: Prepare a series of standard solutions of butan-1-amine in the chosen solvent at different concentrations to create a calibration curve.
- GC-FID Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.
 - Detector Temperature: 280 °C

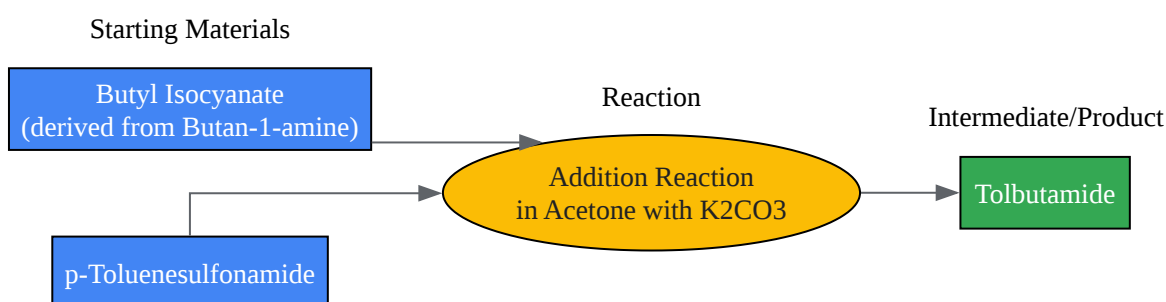
- Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
- Analysis: Inject a known volume (e.g., 1 μ L) of each standard solution and the sample solution into the gas chromatograph.
- Quantification: Identify the butan-1-amine peak in the chromatograms based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the calibration curve to determine the concentration of butan-1-amine in the sample.

Signaling Pathways and Logical Relationships

While butan-1-amine is not a primary signaling molecule in biological systems, it serves as a crucial precursor in the synthesis of various pharmaceuticals. Understanding these synthetic pathways is vital for drug development professionals.

Workflow for the Synthesis of Tolbutamide

Butan-1-amine is a key reagent in the synthesis of tolbutamide, a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes. The following diagram illustrates a common synthetic route.

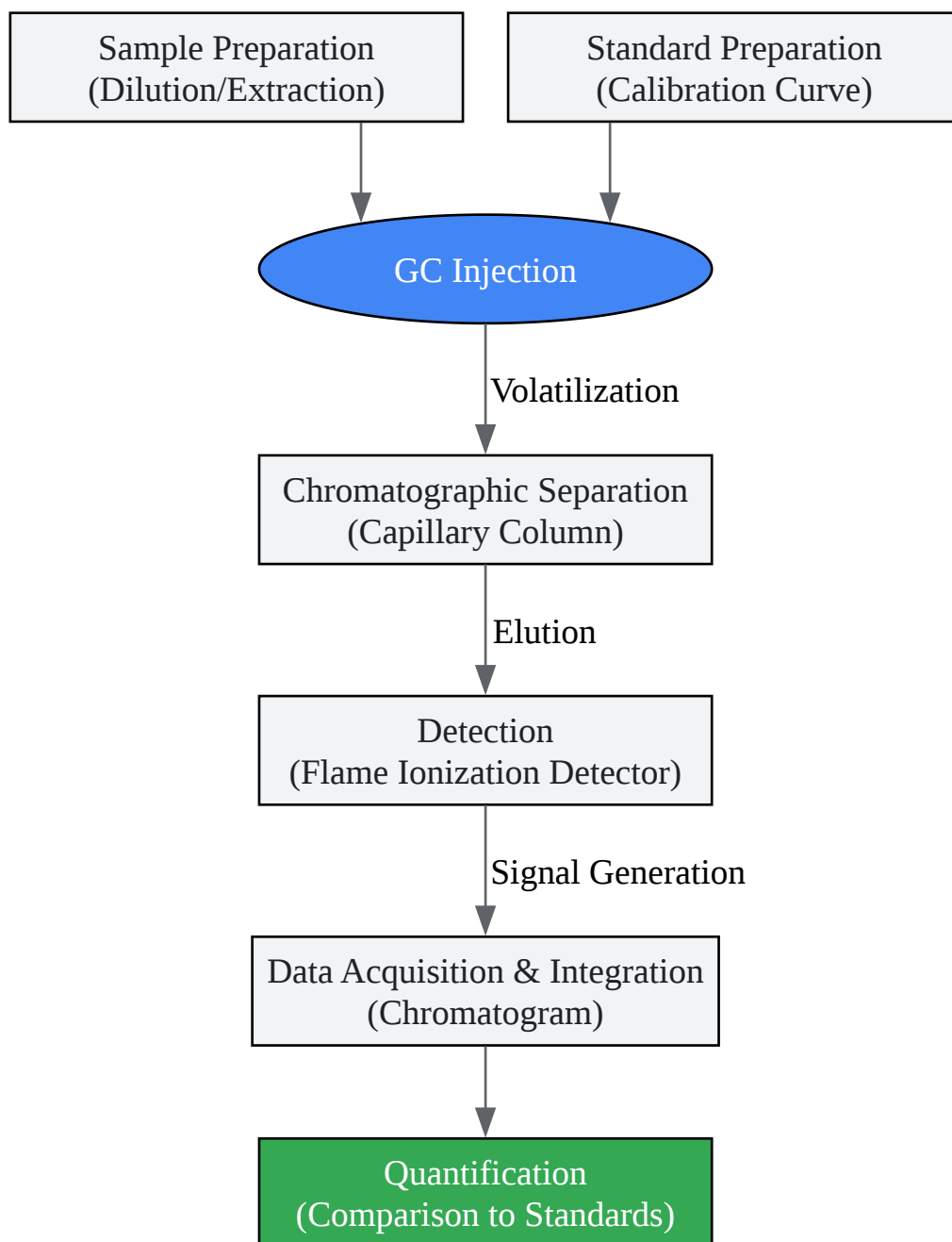


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Synthesis of Tolbutamide from p-Toluenesulfonamide and Butyl Isocyanate.

Experimental Workflow for GC-FID Analysis

The following diagram outlines the logical steps involved in the analysis of a sample containing butan-1-amine using Gas Chromatography-Flame Ionization Detection.



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